molecular formula C17H13ClN2O5 B6274231 (2R)-2-{4-[(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxy]phenoxy}propanoic acid CAS No. 148324-55-4

(2R)-2-{4-[(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxy]phenoxy}propanoic acid

Cat. No.: B6274231
CAS No.: 148324-55-4
M. Wt: 360.7
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Description

(2R)-2-{4-[(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxy]phenoxy}propanoic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoxaline moiety, a phenoxy group, and a propanoic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-{4-[(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxy]phenoxy}propanoic acid typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the chloro and oxo groups. The phenoxy group is then attached through an etherification reaction, and finally, the propanoic acid side chain is introduced via esterification and subsequent hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-{4-[(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxy]phenoxy}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chloro and oxo groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

    (2R)-2-{4-[(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxy]phenoxy}butanoic acid: Similar structure with a butanoic acid side chain instead of propanoic acid.

    (2R)-2-{4-[(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxy]phenoxy}acetic acid: Similar structure with an acetic acid side chain.

Uniqueness: The unique combination of the quinoxaline moiety, phenoxy group, and propanoic acid side chain in (2R)-2-{4-[(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxy]phenoxy}propanoic acid provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

148324-55-4

Molecular Formula

C17H13ClN2O5

Molecular Weight

360.7

Purity

95

Origin of Product

United States

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